molecular formula C12H11N3O3S B2876875 6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one CAS No. 898421-54-0

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

Cat. No. B2876875
CAS RN: 898421-54-0
M. Wt: 277.3
InChI Key: VBFVTRCMZMNPSC-UHFFFAOYSA-N
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Description

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It was first synthesized in 1974 by Dr. Lloyd Kelland and his team at the Chester Beatty Research Institute in London. Since then, NBMPR has been widely used in scientific research to study nucleoside transporters and their role in various physiological and pathological processes.

Scientific Research Applications

Antiproliferative Agent Development

This compound has been identified as a potential precursor in the synthesis of antiproliferative agents. The presence of the pyrimidin-2-one moiety, combined with a nitro group and a sulfanyl side chain, provides a versatile framework for the development of new drugs targeting cancer cell proliferation. The compound’s structure allows for further functionalization, which can be tailored to inhibit specific pathways involved in cancer cell growth .

Antimicrobial Activity

The nitro group and the sulfur-containing thioether in the compound’s structure suggest that it may exhibit antimicrobial properties. Research indicates that similar structures have shown efficacy against a range of bacterial and fungal species. This compound could serve as a starting point for the design of new antimicrobial agents, particularly against drug-resistant strains .

Enzyme Inhibition

Compounds with a pyrimidin-2-one core are known to act as enzyme inhibitors. The specific configuration of “6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one” could be explored for its potential to inhibit enzymes that are crucial for the survival of pathogens or cancer cells, thereby providing a pathway for therapeutic intervention .

Biological Assays

Due to its unique chemical structure, this compound can be used in biological assays as a molecular probe. It can help in studying the function of various cellular components, especially when tagged with fluorescent or radioactive markers. This application is vital in understanding disease mechanisms and the effects of other pharmaceutical compounds .

Material Science

In material science, the compound’s ability to form stable crystals makes it a candidate for the development of organic semiconductors. Its molecular structure could contribute to charge transport properties, which are essential in the field of organic electronics .

Agricultural Chemistry

The compound’s potential biological activity suggests it could be used in the development of new pesticides or herbicides. Its synthesis and modification could lead to products that are more environmentally friendly and targeted, reducing the impact on non-target species .

Chemical Education

As a compound with a complex structure and multiple functional groups, it serves as an excellent example for educational purposes in advanced organic chemistry courses. It can be used to illustrate concepts such as nucleophilic substitution reactions, the importance of steric factors, and the electronic effects of different substituents .

Analytical Chemistry

“6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one” can be used as a standard in analytical chemistry for the calibration of instruments and the development of new detection methods. Its distinct UV-Vis and IR absorption spectra make it suitable for spectroscopic analysis and quantification .

properties

IUPAC Name

6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-8-5-11(14-12(16)13-8)19-7-9-3-2-4-10(6-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFVTRCMZMNPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332000
Record name 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

CAS RN

898421-54-0
Record name 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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